Hyacinthacine B5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyacinthacine B5 is a natural product found in Scilla siberica with data available.
Scientific Research Applications
Glycosidase Inhibition and Biological Activity
Hyacinthacine B5, a member of polyhydroxylated pyrrolizidines, exhibits significant biological activity as a glycosidase inhibitor. The structural complexity of this compound, with its densely functionalized core and series of contiguous stereogenic centers, makes it a subject of interest in the study of glycosidase inhibitory activities. This property has potential implications in the development of treatments for various diseases, including diabetes (Pecchioli et al., 2017). Additionally, the isolation of this compound from Scilla socialis has further illustrated its role as a glycosidase inhibitor, providing valuable insights into its therapeutic potential (Kato et al., 2007).
Synthetic Methodologies and Structural Determination
Advancements in synthetic methodologies have enabled the total synthesis of this compound, which has been crucial for confirming its proposed structures and absolute configurations. These synthetic achievements have not only validated the structural hypotheses but have also opened up new avenues for exploring the medicinal and biological potential of this compound and related compounds (Savaspun et al., 2014). Additionally, the synthesis of natural hyacinthacine C5 and related epimers has provided a deeper understanding of the structure-activity relationship of these compounds, essential for future drug development (Carroll et al., 2018).
Potential Applications in Antidiabetic Drug Development
The glycosidase inhibitory properties of this compound and related compounds have shown potential as leads for antidiabetic drug development. The ability of these compounds to inhibit glycosidases with varying degrees of potency suggests their utility in creating new therapeutic agents for diabetes and other glycosidase-related illnesses (Carroll & Pyne, 2019).
Properties
Molecular Formula |
C9H17NO4 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(1S,2R,3R,5R,7S,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol |
InChI |
InChI=1S/C9H17NO4/c1-4-2-6(12)7-9(14)8(13)5(3-11)10(4)7/h4-9,11-14H,2-3H2,1H3/t4-,5-,6+,7-,8-,9+/m1/s1 |
InChI Key |
PIBHCJDPQRCONN-MWRHRVLASA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]2N1[C@@H]([C@H]([C@H]2O)O)CO)O |
Canonical SMILES |
CC1CC(C2N1C(C(C2O)O)CO)O |
Synonyms |
hyacinthacine B5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.